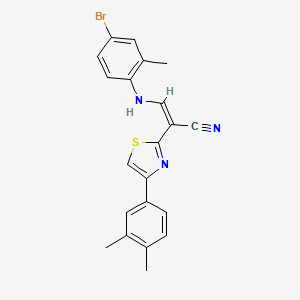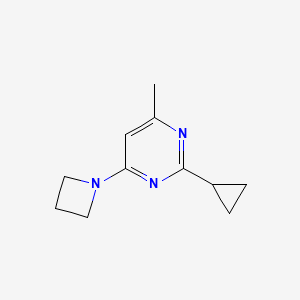![molecular formula C24H29FN4O3S B2427168 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 476439-71-1](/img/structure/B2427168.png)
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C24H29FN4O3S and its molecular weight is 472.58. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Electronic Properties
A study conducted detailed structural analysis of adamantane derivatives, including compounds similar to Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate, to understand the effect of fluorine substitution on adamantane derivatives. The fluorine substitution was found to alter crystal packing significantly, reducing intermolecular H⋯H contacts, which were compensated by F⋯H and F⋯F contacts. Quantum Theory of Atoms in Molecules (QTAIM) analysis was used to estimate the strengths of various intermolecular contacts, suggesting H⋯H bonding plays a crucial role in stabilizing crystal structures. Moreover, the study indicated potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) through in silico docking analysis (Al-Wahaibi et al., 2018).
Quantum Chemical Analysis
Another research focused on the spectral and quantum chemical analysis of an adamantane-based compound, revealing insights into its vibrational IR and Raman spectra, as well as electronic absorption spectrum. The study established that the compound exhibits features of intramolecular charge transfer, which could be significant for understanding its chemical behavior and potential applications in various fields (Al-Ghulikah et al., 2019).
Noncovalent Interactions in Adamantane Derivatives
Further research on adamantane-1,3,4-thiadiazole hybrids highlighted the importance of intra- and intermolecular interactions, characterized by QTAIM approach. These interactions were crucial for the stabilization of crystal structures, with the N–H⋯N hydrogen bond being among the stronger noncovalent interactions observed. This study provides valuable insights into the molecular structure and potential reactivity of adamantane derivatives (El-Emam et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O3S/c1-2-32-21(30)14-33-23-28-27-20(29(23)19-5-3-4-18(25)9-19)13-26-22(31)24-10-15-6-16(11-24)8-17(7-15)12-24/h3-5,9,15-17H,2,6-8,10-14H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEJXSARILLZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Cyclopropyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2427089.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2427090.png)
![2-amino-N-isobutyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2427091.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide](/img/structure/B2427097.png)
![3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2427099.png)

![3,4,7,8,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride](/img/structure/B2427102.png)


![1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427106.png)
